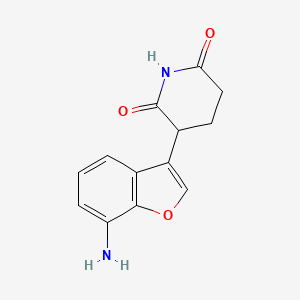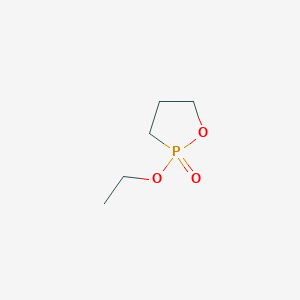
2-Ethoxy-1,2-oxaphospholane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,2-oxaphospholane 2-oxide is an organophosphorus compound that features a five-membered ring structure containing both phosphorus and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide typically involves the reaction of ethylene glycol with phosphorus trichloride, followed by the addition of ethanol. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The general reaction conditions include:
Reactants: Ethylene glycol, phosphorus trichloride, ethanol.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at room temperature to moderate temperatures.
Catalysts: No specific catalysts are required, but the presence of a base can facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,2-oxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Grignard reagents and organolithium compounds are commonly employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphonates, and phosphinates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,2-oxaphospholane 2-oxide has several scientific research applications:
Polymer Synthesis: It is used as a monomer in the synthesis of biodegradable and biocompatible polymers through ring-opening polymerization.
Biomedical Research: The polymers derived from this compound are used in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation properties.
Chemical Synthesis:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,2-oxaphospholane 2-oxide involves its ability to undergo ring-opening polymerization. The compound reacts with initiators such as stannous octoate and dodecanol to form polyphosphoesters. The polymerization process is facilitated by the formation of a reactive intermediate, which propagates the polymer chain. The resulting polymers exhibit unique properties such as thermoresponsiveness and pH-responsive degradation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1,2-oxaphospholane 2-oxide
- 2-Phenyl-1,2-oxaphospholane 2-oxide
- 2-Ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide
Uniqueness
2-Ethoxy-1,2-oxaphospholane 2-oxide is unique due to its ethoxy substituent, which imparts specific reactivity and solubility properties. Compared to its methoxy and phenyl analogs, the ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wider range of applications in polymer and biomedical research.
Propiedades
Fórmula molecular |
C5H11O3P |
|---|---|
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
2-ethoxy-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3 |
Clave InChI |
KBESTWHNVGVDHD-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)

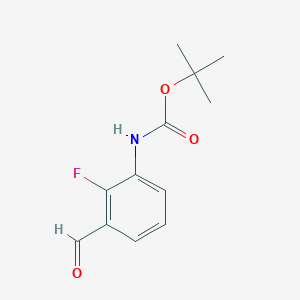
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)
dimethylsilane](/img/structure/B13464961.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)
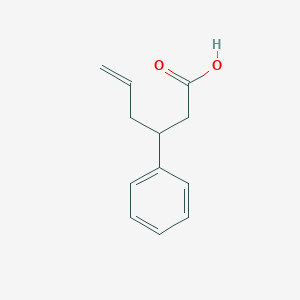
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
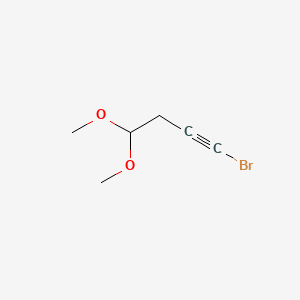


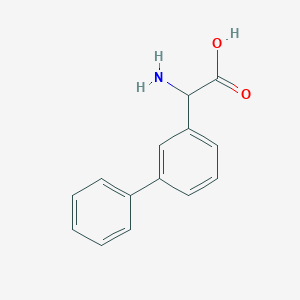
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
